1-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-Methyl-1H-pyrazole-4-sulfonyl chloride is an organic compound with the molecular formula C4H5ClN2O2S. It is a white crystalline solid that is moisture-sensitive and has a molecular weight of 180.61 g/mol . This compound is primarily used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Preparation Methods
The synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
1-Methyl-1H-pyrazole+Chlorosulfonic Acid→1-Methyl-1H-pyrazole-4-sulfonyl chloride+HCl
Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under specific conditions.
Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-4-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic species .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- 1H-Imidazole-4-sulfonyl chloride
- Pyridine-3-sulfonyl chloride
- 1,4-Benzodioxan-6-sulfonyl chloride
These compounds share similar reactivity patterns due to the presence of the sulfonyl chloride group but differ in their heterocyclic frameworks. The unique structure of this compound imparts specific properties that make it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
1-methylpyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAVKKQKMLINOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588677 | |
Record name | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288148-34-5 | |
Record name | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-pyrazole-4-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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